2-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c15-12-8-4-5-9-13(12)23(21,22)16-10-14-17-18-19-20(14)11-6-2-1-3-7-11/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRDFFMTBFZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the reaction of phenylhydrazine with sodium nitrite and hydrochloric acid to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may be explored for their therapeutic potential in treating various diseases.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements are compared below with similar benzenesulfonamide derivatives:
Key Observations :
- Tetrazole vs. Triazine : The tetrazole group in the target compound contrasts with the triazine ring in Chlorosulfuron. Triazine-based sulfonamides (e.g., Chlorosulfuron) are established herbicides targeting acetolactate synthase (ALS) . Tetrazoles, with higher nitrogen content, may alter binding affinity or resistance profiles in weed species.
- Substituent Position : The 2-chloro group is conserved across analogs, suggesting its role in hydrophobic interactions or electron withdrawal. The 4-fluoro and trifluoromethyl groups in compound 13g enhance herbicidal potency via increased lipophilicity and metabolic stability .
- Thiophene vs.
Physicochemical Properties
- Solubility : Tetrazole-containing compounds generally exhibit lower aqueous solubility compared to triazine analogs (e.g., Chlorosulfuron’s solubility: 3 mg/L at 25°C) due to increased hydrophobicity .
- Stability : The tetrazole ring is prone to metabolic oxidation, which may reduce environmental persistence compared to triazine-based herbicides.
Biological Activity
2-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tetrazole ring , which is known for its diverse biological activities, and a benzenesulfonamide moiety, which contributes to its pharmacological profile. The presence of chlorine and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds containing tetrazole rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : Tetrazole derivatives have been shown to possess antibacterial properties. For instance, studies demonstrated that similar tetrazole-containing compounds exhibited significant activity against various bacterial strains, suggesting that this compound may also exhibit such effects .
- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases .
- Anticancer Activity : Some tetrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives with similar functional groups showed IC50 values in the low micromolar range against various cancer types .
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression, such as p38 MAPK .
- Cell Cycle Arrest : Some studies indicate that tetrazole derivatives can induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those involving growth factors and cytokines, thereby exerting anti-inflammatory and anticancer effects.
Antimicrobial Activity
A study on related tetrazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be as low as 15 µg/mL for certain derivatives, indicating strong antimicrobial potential .
Anti-inflammatory Effects
In vitro assays showed that similar tetrazole compounds significantly reduced TNF-alpha levels in stimulated macrophages, suggesting a robust anti-inflammatory action relevant for conditions like rheumatoid arthritis .
Anticancer Studies
Tetrazole derivatives have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 4.22 |
| Compound B | MCF7 (Breast) | 5.33 |
| Compound C | A549 (Lung) | 3.46 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including coupling of the tetrazole ring with the sulfonamide moiety. Key steps may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution . Optimization includes solvent selection (DMF or acetonitrile), temperature control (60–80°C), and catalyst screening (e.g., Pd(PPh₃)₄). Purity is enhanced via column chromatography or recrystallization .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use orthogonal analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios .
- HRMS : Confirm molecular formula (e.g., C₁₆H₁₃ClN₄O₂S) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What preliminary biological activities are associated with this compound, and how are they assessed?
- Methodology : Screen for antimicrobial or anticancer activity using:
- Enzyme Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- In Vitro Models : Cell viability assays (MTT) on cancer cell lines (e.g., HepG2) .
- Binding Studies : Surface plasmon resonance (SPR) to measure protein affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodology :
- Substituent Variation : Replace the chloro group with fluorinated or methyl groups to alter electronic effects .
- Tetrazole Ring Modifications : Introduce heterocycles (e.g., pyrazole) to improve metabolic stability .
- Pharmacophore Mapping : Use computational docking (AutoDock Vina) to predict binding modes with targets like JAK2 .
Q. What crystallographic data are available for analogous sulfonamide-tetrazole hybrids, and how do they inform structural analysis?
- Methodology : Analyze X-ray diffraction data from analogs (e.g., CCDC 8P9):
- Hydrogen Bonding : Intermolecular N—H⋯O bonds stabilize crystal packing .
- Torsional Angles : Planar tetrazole rings and twisted sulfonamide groups influence conformational flexibility .
- Table : Key Crystallographic Parameters of Analogous Compounds
| Compound ID | Space Group | Bond Length (Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 8P9 | P2₁/c | 1.76 (N—H⋯O) | 12.3 |
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Purity Verification : Re-test compounds using HPLC-MS to rule out impurities .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions .
- Meta-Analysis : Compare results with structurally related compounds (e.g., AZD1480, a JAK2 inhibitor) to identify trends .
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Methodology :
- Flow Chemistry : Continuous synthesis to reduce side reactions .
- Catalyst Recycling : Immobilize Pd catalysts on silica to minimize metal contamination .
- In-Process Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time analysis .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
